molecular formula C11H24O4S B1264307 (4R)-4,8-dimethylnonyl hydrogen sulfate

(4R)-4,8-dimethylnonyl hydrogen sulfate

Cat. No.: B1264307
M. Wt: 252.37 g/mol
InChI Key: FCHHMBXKFHPMFQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4,8-Dimethylnonyl hydrogen sulfate is a chiral, branched alkyl hydrogen sulfate ester with the molecular formula C₁₁H₂₂O₄S. Its structure comprises a 9-carbon nonyl chain with methyl substituents at positions 4 and 8, where the stereochemistry at C4 is designated as the R configuration. The hydrogen sulfate group (-OSO₃H) is esterified to the terminal hydroxyl group of the alkyl chain. This compound belongs to the class of alkyl hydrogen sulfates, which are derivatives of sulfuric acid (H₂SO₄) formed by replacing one hydroxyl group with an organic alkyl chain .

Key structural features include:

  • Branching: Methyl groups at C4 and C8 introduce steric hindrance and influence hydrophobicity.
  • Chirality: The R configuration at C4 may confer enantioselective properties in applications such as catalysis or biological interactions.
  • Acidity: The hydrogen sulfate group acts as a weak acid (pKa ~1–2), comparable to other alkyl hydrogen sulfates .

Properties

Molecular Formula

C11H24O4S

Molecular Weight

252.37 g/mol

IUPAC Name

[(4R)-4,8-dimethylnonyl] hydrogen sulfate

InChI

InChI=1S/C11H24O4S/c1-10(2)6-4-7-11(3)8-5-9-15-16(12,13)14/h10-11H,4-9H2,1-3H3,(H,12,13,14)/t11-/m1/s1

InChI Key

FCHHMBXKFHPMFQ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)CCCOS(=O)(=O)O

Canonical SMILES

CC(C)CCCC(C)CCCOS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares (4R)-4,8-dimethylnonyl hydrogen sulfate with structurally or functionally related compounds:

Compound Structure/Key Features Properties/Applications References
(4R)-4,8-Dimethylnonyl hydrogen sulfate Branched C9 chain, R configuration at C4, -OSO₃H group Potential surfactant due to branching; chiral applications in synthesis (hypothetical)
Tetrabutylammonium hydrogen sulfate Quaternary ammonium cation [(C₄H₉)₄N⁺] paired with HSO₄⁻ Phase-transfer catalyst; soluble in polar solvents; used in organic synthesis
Sodium hydrogen sulfate (NaHSO₄) Inorganic salt with HSO₄⁻ anion Strong acidity (pH adjuster); industrial cleaning agent; desiccant
Dodecyl hydrogen sulfate Linear C12 chain with -OSO₃H group Surfactant (e.g., detergents); lower CMC* than branched analogs

*Critical Micelle Concentration (CMC): Linear alkyl hydrogen sulfates typically exhibit lower CMCs than branched analogs due to efficient packing in micelles.

Key Research Findings

Branching vs. Linear Chains :

  • Branched alkyl hydrogen sulfates (e.g., the target compound) demonstrate reduced water solubility compared to linear analogs (e.g., dodecyl hydrogen sulfate) due to steric effects. This property may limit their use in aqueous solutions but enhance compatibility with organic phases .
  • The methyl groups at C4 and C8 in the target compound could improve thermal stability, a trait observed in other branched sulfates .

Chirality: The R configuration at C4 may enable enantioselective interactions, making the compound valuable in asymmetric synthesis or pharmaceutical intermediates.

Acidic Properties :

  • Like all hydrogen sulfates, the compound’s acidity (pKa ~1–2) allows it to act as a mild acid catalyst. However, it is less acidic than sulfuric acid (pKa ~-3) due to the electron-donating alkyl chain .

Industrial Relevance :

  • Tetrabutylammonium hydrogen sulfate is widely used as a phase-transfer catalyst, leveraging its dual solubility in organic and aqueous phases . In contrast, the target compound’s applications remain speculative but could include niche surfactant roles or chiral auxiliaries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4,8-dimethylnonyl hydrogen sulfate
Reactant of Route 2
(4R)-4,8-dimethylnonyl hydrogen sulfate

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